10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride
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Overview
Description
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the synthesis of similar compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .
Chemical Reactions Analysis
Types of Reactions
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antituberculosis activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size.
8-oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic core but different substituents.
Uniqueness
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific substituents and the unique combination of oxygen and nitrogen atoms in the spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7-9(3-2-5-10-7)4-6-12-8(9)11;/h7,10H,2-6H2,1H3;1H |
InChI Key |
MMLLNOPINXUEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCN1)CCOC2=O.Cl |
Origin of Product |
United States |
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